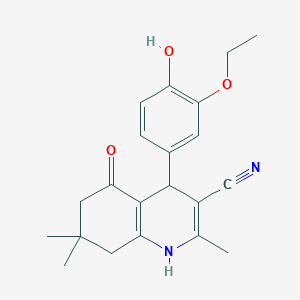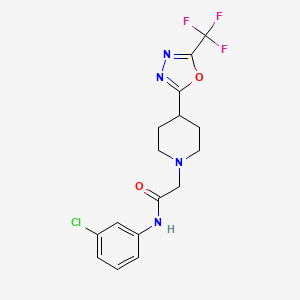![molecular formula C9H10N2O2S B2792992 N-(cyanomethyl)-2-{[(furan-2-yl)methyl]sulfanyl}acetamide CAS No. 1355797-79-3](/img/structure/B2792992.png)
N-(cyanomethyl)-2-{[(furan-2-yl)methyl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-2-{[(furan-2-yl)methyl]sulfanyl}acetamide, commonly known as FURA-2, is a fluorescent calcium indicator used in various scientific research applications. It is a potent and selective calcium chelator that has been widely used in the field of neuroscience, cell biology, and pharmacology.
Mechanism of Action
FURA-2 binds to calcium ions with high affinity and specificity. When bound to calcium, FURA-2 undergoes a conformational change that results in a shift in its fluorescence emission spectrum. This shift can be detected using a fluorescence microscope or spectrofluorometer, allowing researchers to quantify changes in intracellular calcium concentration.
Biochemical and Physiological Effects:
FURA-2 has been used to study a wide range of biochemical and physiological processes that involve calcium signaling. These include neurotransmitter release, muscle contraction, cell proliferation, and apoptosis. FURA-2 has also been used to investigate the effects of drugs and other compounds on calcium signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of FURA-2 is its high affinity and specificity for calcium ions. This allows for accurate and reliable measurements of intracellular calcium concentration. FURA-2 is also relatively easy to use and can be loaded into cells using a variety of methods. However, FURA-2 has some limitations. It requires specialized equipment, such as a fluorescence microscope or spectrofluorometer, to detect changes in fluorescence intensity. FURA-2 is also sensitive to pH changes and other factors that can affect its fluorescence properties.
Future Directions
There are several future directions for research involving FURA-2. One area of interest is the development of new calcium indicators with improved properties, such as higher affinity and specificity for calcium ions or increased resistance to photobleaching. Another area of interest is the use of FURA-2 in combination with other imaging techniques, such as electrophysiology or optogenetics, to investigate complex physiological processes. Finally, FURA-2 could be used to investigate the role of calcium signaling in disease states, such as neurodegenerative disorders or cancer.
Synthesis Methods
FURA-2 can be synthesized using a multi-step process starting with the reaction of furan-2-carboxaldehyde with thioacetic acid to form furan-2-carbaldehyde thioacetal. This intermediate is then reacted with cyanomethyl chloride to form the corresponding cyanomethyl thioether. Finally, this compound is reacted with N-acetyl glycine to form FURA-2.
Scientific Research Applications
FURA-2 is used as a calcium indicator in various scientific research applications. It is commonly used to measure intracellular calcium concentration in neurons, muscle cells, and other types of cells. FURA-2 can be loaded into cells using microinjection or electroporation, and its fluorescence intensity changes in response to changes in intracellular calcium concentration. This allows researchers to monitor calcium signaling pathways and investigate their role in various physiological processes.
properties
IUPAC Name |
N-(cyanomethyl)-2-(furan-2-ylmethylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c10-3-4-11-9(12)7-14-6-8-2-1-5-13-8/h1-2,5H,4,6-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBZKTRDRMNDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-{[(furan-2-yl)methyl]sulfanyl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2792909.png)

![Ethyl 3-(4-fluorophenyl)-5-(furan-2-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2792912.png)
![4-tert-butyl-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2792915.png)


![5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile](/img/structure/B2792919.png)

![1-(2-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2792923.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2792924.png)
![3-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2792928.png)


![N-[1-(1-adamantyl)-2-oxo-2-pyrrolidin-1-ylethyl]-4-fluorobenzamide](/img/structure/B2792932.png)